molecular formula C21H17ClO7 B15034373 2-Chloro-5-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]furan-2-yl}benzoic acid

2-Chloro-5-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B15034373
M. Wt: 416.8 g/mol
InChI Key: IFERGGRRAKQXDO-UHFFFAOYSA-N
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Description

2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[55]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with a furan derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or pathways involved in disease processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-5-[5-({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)FURAN-2-YL]BENZOIC ACID is unique due to its spirocyclic system and the combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H17ClO7

Molecular Weight

416.8 g/mol

IUPAC Name

2-chloro-5-[5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H17ClO7/c22-16-6-4-12(10-14(16)18(23)24)17-7-5-13(27-17)11-15-19(25)28-21(29-20(15)26)8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,23,24)

InChI Key

IFERGGRRAKQXDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)O2

Origin of Product

United States

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